Cas no 2171360-24-8 (2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylpiperidin-4-yl}acetic acid)

2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylpiperidin-4-yl}acetic acid structure
2171360-24-8 structure
商品名:2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylpiperidin-4-yl}acetic acid
CAS番号:2171360-24-8
MF:C28H34N2O5
メガワット:478.579967975616
CID:6206626
PubChem ID:165503856

2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylpiperidin-4-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylpiperidin-4-yl}acetic acid
    • 2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]piperidin-4-yl}acetic acid
    • 2171360-24-8
    • EN300-1482452
    • インチ: 1S/C28H34N2O5/c1-3-18(2)26(27(33)30-14-12-19(13-15-30)16-25(31)32)29-28(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,18-19,24,26H,3,12-17H2,1-2H3,(H,29,34)(H,31,32)/t18?,26-/m0/s1
    • InChIKey: KULCODYMTXWBGT-IHZSNKTASA-N
    • ほほえんだ: O=C([C@H](C(C)CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(CC(=O)O)CC1

計算された属性

  • せいみつぶんしりょう: 478.24677219g/mol
  • どういたいしつりょう: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 728
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 95.9Ų

2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylpiperidin-4-yl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1482452-500mg
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]piperidin-4-yl}acetic acid
2171360-24-8
500mg
$3233.0 2023-09-28
Enamine
EN300-1482452-0.1g
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]piperidin-4-yl}acetic acid
2171360-24-8
0.1g
$2963.0 2023-06-06
Enamine
EN300-1482452-100mg
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]piperidin-4-yl}acetic acid
2171360-24-8
100mg
$2963.0 2023-09-28
Enamine
EN300-1482452-0.25g
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]piperidin-4-yl}acetic acid
2171360-24-8
0.25g
$3099.0 2023-06-06
Enamine
EN300-1482452-1000mg
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]piperidin-4-yl}acetic acid
2171360-24-8
1000mg
$3368.0 2023-09-28
Enamine
EN300-1482452-50mg
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]piperidin-4-yl}acetic acid
2171360-24-8
50mg
$2829.0 2023-09-28
Enamine
EN300-1482452-0.05g
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]piperidin-4-yl}acetic acid
2171360-24-8
0.05g
$2829.0 2023-06-06
Enamine
EN300-1482452-5.0g
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]piperidin-4-yl}acetic acid
2171360-24-8
5g
$9769.0 2023-06-06
Enamine
EN300-1482452-10000mg
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]piperidin-4-yl}acetic acid
2171360-24-8
10000mg
$14487.0 2023-09-28
Enamine
EN300-1482452-1.0g
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]piperidin-4-yl}acetic acid
2171360-24-8
1g
$3368.0 2023-06-06

2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylpiperidin-4-yl}acetic acid 関連文献

2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylpiperidin-4-yl}acetic acidに関する追加情報

Comprehensive Overview of 2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylpiperidin-4-yl}acetic acid (CAS No. 2171360-24-8)

The compound 2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylpiperidin-4-yl}acetic acid (CAS No. 2171360-24-8) is a highly specialized peptide derivative with significant applications in pharmaceutical research and organic synthesis. Its complex structure, featuring a piperidine core and a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the development of bioactive molecules and drug candidates. Researchers and chemists frequently seek this compound for its role in solid-phase peptide synthesis (SPPS), a technique widely used in modern drug discovery.

In recent years, the demand for Fmoc-protected amino acids and their derivatives has surged due to advancements in peptide-based therapeutics. The 2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylpiperidin-4-yl}acetic acid is particularly notable for its compatibility with automated peptide synthesizers, a topic frequently searched by researchers optimizing high-throughput screening protocols. Its CAS No. 2171360-24-8 is often queried in databases like PubChem and SciFinder, reflecting its importance in chemical libraries.

The compound’s stereochemistry, indicated by the (2S) configuration, is critical for its biological activity. This aligns with growing interest in chiral synthesis, a hot topic in medicinal chemistry forums. Users often search for "Fmoc-protected chiral building blocks" or "piperidine derivatives in drug design," highlighting the relevance of this molecule. Additionally, its carboxylic acid functionality enables further derivatization, making it a versatile tool for structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a cornerstone of peptide protection strategies. Its stability under basic conditions and ease of removal under mild acidic conditions are frequently discussed in organic chemistry communities. The compound’s CAS No. 2171360-24-8 is also associated with queries about "green chemistry alternatives" for peptide synthesis, reflecting industry trends toward sustainable methodologies.

In summary, 2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylpiperidin-4-yl}acetic acid (CAS No. 2171360-24-8) is a pivotal compound bridging peptide chemistry and drug development. Its unique properties cater to both academic and industrial research, addressing contemporary challenges in bioconjugation and targeted drug delivery. As the scientific community continues to explore precision medicine, this molecule remains a key player in innovative therapeutic design.

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